molecular formula C7H6ClNO2 B581187 4-Chloro-2-methoxypyridine-3-carbaldehyde CAS No. 1008451-58-8

4-Chloro-2-methoxypyridine-3-carbaldehyde

Cat. No.: B581187
CAS No.: 1008451-58-8
M. Wt: 171.58
InChI Key: FURZPPOFSODEOQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxypyridine-3-carbaldehyde (CAS 1008451-58-8) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 6 ClNO 2 and a molecular weight of 171.58 g/mol, this compound is characterized by its aldehyde and chloro functional groups on the pyridine ring, making it a versatile intermediate for various synthetic transformations . The aldehyde group is a reactive handle for condensation reactions (e.g., forming Schiff bases) and serves as a precursor to other valuable functional groups, such as carboxylic acids and alcohols. The presence of both the chloro and methoxy substituents on the ring allows for further selective functionalization, enabling researchers to create diverse libraries of complex molecules. This compound is offered with a minimum purity of 95% and is classified for Research Use Only ; it is not intended for diagnostic or therapeutic applications in humans or animals . Proper storage at -20°C is recommended to maintain stability and product integrity .

Properties

IUPAC Name

4-chloro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURZPPOFSODEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696118
Record name 4-Chloro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008451-58-8
Record name 4-Chloro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Gaps and Future Directions for 4 Chloro 2 Methoxypyridine 3 Carbaldehyde

Direct Synthesis Approaches to the Core Structure

The synthesis of polysubstituted pyridines requires careful strategic planning to control regioselectivity. The inherent electronic properties of the pyridine (B92270) ring, characterized by a lower electron density compared to benzene (B151609), dictate its reactivity towards electrophilic and nucleophilic reagents.

Optimized Synthetic Routes from Precursors

Direct and optimized synthetic routes to this compound are not extensively documented in peer-reviewed literature, suggesting it is often synthesized as an intermediate for specific targets. However, plausible and efficient routes can be constructed based on established pyridine chemistry. A common strategy involves the modification of a pre-functionalized pyridine or pyridone ring.

One potential pathway begins with a suitable pyridin-2-one precursor. The synthesis could proceed via chlorination, methoxylation, and subsequent formylation. For instance, chlorination of a pyridinone at the 4-position can be achieved using standard reagents like phosphorus oxychloride (POCl₃). A subsequent nucleophilic substitution with sodium methoxide (B1231860) would introduce the C2-methoxy group. The final formylation step to introduce the carbaldehyde at the C3 position can be accomplished through ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or via a Vilsmeier-Haack reaction.

A patent for a related compound, 4-chloro-3-methoxy-2-methyl-pyridine, utilizes 3-methoxy-2-methyl-4-pyranone and phosphorus oxychloride, indicating that pyranones are viable precursors for constructing the substituted pyridine core. google.comscispace.com Another patented process describes the preparation of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride from 2-methyl-4-nitropyridine-N-oxide, involving steps of chlorination and oxidation which could be adapted. patsnap.com

Table 1: Representative Precursor-Based Syntheses for Substituted Pyridines

Precursor Reagent(s) Product Reference

Investigations into Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. While specific green routes for this compound are not detailed, general strategies for pyridine synthesis can be applied. These include the use of microwave-assisted synthesis to accelerate reaction times and reduce energy consumption, one-pot multi-component reactions (MCRs) to improve atom economy, and the use of environmentally benign solvents or solvent-free conditions. nih.govacs.org

For example, MCRs, such as the Hantzsch pyridine synthesis, can construct the pyridine ring in a single step from simple acyclic precursors. Adapting these methods to produce the specific substitution pattern of this compound would be a significant step towards a greener process. Furthermore, catalysis is a fundamental pillar of green chemistry. biosynce.com The use of efficient metal-pyridine complex catalysts or Lewis base catalysis can enable reactions under milder conditions, reducing waste and energy demand. biosynce.com A novel solvent- and halide-free method for the C-H functionalization of pyridine N-oxides offers an atom-economical route to substituted pyridines, aligning with green chemistry goals. rsc.org

Table 2: Examples of Green Chemistry Strategies in Pyridine Synthesis

Green Strategy Example Reaction Advantage(s) Reference
Microwave-Assisted Synthesis One-pot, four-component synthesis of pyridine derivatives Reduced reaction time, efficiency nih.govacs.org
Solvent- and Halide-Free Reaction C-H functionalization of pyridine N-oxides with dialkylcyanamides Atom economy, avoids harmful solvents and halide waste rsc.org
Catalysis Pyridine as a Lewis base catalyst in acylation reactions Mild conditions, reduced energy use biosynce.com
Biphasic Systems Use of functionalized pyridines for easy catalyst/product separation Avoids energy-intensive distillation, solvent recycling biosynce.com

Chemo- and Regioselective Synthesis of Pyridine Carbaldehydes

Achieving the desired substitution pattern on a pyridine ring is a central challenge in heterocyclic chemistry. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, which, if forced, typically occurs at the 3-position. Conversely, nucleophilic substitution is favored at the 2- and 4-positions. google.com The synthesis of this compound requires precise control over the introduction of three different substituents.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic rings. mdpi.com Its application to a 2-methoxypyridine (B126380) substrate would likely direct the formyl group to the adjacent 3- or 5-positions. The presence of a directing group is crucial for regioselectivity. For instance, in the formylation of 2-methylpyrimidine-4,6-diol, the reaction occurs selectively at the 5-position. mdpi.com For a 4-chloro-2-methoxypyridine (B53492) substrate, formylation would be anticipated at the C3 position, activated by the C2-methoxy group.

Modern methods offer alternative routes to regiochemical control. Directed ortho-metalation (DoM), where a substituent directs deprotonation to an adjacent position, followed by reaction with an electrophile, is a powerful tool. A methoxy (B1213986) group is an effective directing group for this purpose. Palladium-catalyzed cross-coupling reactions also provide exceptional control over the formation of C-C bonds at specific positions on the pyridine ring.

Table 3: Methods for Regioselective Functionalization of Pyridine Rings

Reaction Type Reagents/Catalyst Position Functionalized Comments Reference
Vilsmeier-Haack POCl₃, DMF C3 or C5 (activated position) Formylation of electron-rich heterocycles mdpi.com
Nucleophilic Aromatic Substitution Nucleophile (e.g., NaOMe) C2, C4, C6 Requires a leaving group at the target position researchgate.net
Electrophilic Substitution Strong acid, electrophile C3, C5 Generally requires harsh conditions google.com
C-H Functionalization (PyO) Dialkylcyanamides C2 (regioselective for 3-substituted PyO) Solvent- and halide-free urea (B33335) synthesis rsc.org

Derivatization Strategies of this compound

The strategic placement of three distinct functional groups makes this compound a versatile platform for generating diverse chemical entities. The aldehyde, chloro, and methoxy groups can be modified selectively to build molecular complexity.

Modifications at the Carbaldehyde Moiety

The carbaldehyde group is one of the most versatile functional groups in organic synthesis, readily participating in a wide array of chemical transformations.

Carbonyl Reactivity and Condensation Reactions

The aldehyde moiety of this compound exhibits typical electrophilic character and is highly susceptible to nucleophilic attack. Its primary mode of reactivity involves condensation reactions with carbon and nitrogen nucleophiles. These reactions are fundamental for extending the carbon skeleton and introducing new functional groups.

Condensation with primary amines leads to the formation of Schiff bases (imines). This reaction is often reversible and acid-catalyzed. Similarly, reaction with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, semicarbazide) yields the corresponding hydrazones and semicarbazones, which are often stable, crystalline solids useful for characterization. The reactivity of pyridine aldehydes in forming robust iminopyridine ligands for coordination chemistry is well-established. biosynth.com

Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel-type reaction, provides a route to α,β-unsaturated systems. These products are themselves valuable intermediates for subsequent Michael additions or cycloaddition reactions. The reactivity of the aldehyde on the pyridine ring is analogous to that observed in related systems like 2-chloroquinoline-3-carbaldehydes, which readily undergo condensation.

Table 4: Expected Condensation Reactions of the Carbaldehyde Moiety

Nucleophile Type Example Nucleophile Product Class
Primary Amine Aniline Schiff Base (Imine)
Hydrazine Derivative Hydrazine Hydrate Hydrazone
Hydroxylamine Hydroxylamine HCl Oxime
Active Methylene Compound Malononitrile Knoevenagel Product
Phosphorous Ylide Wittig Reagent (e.g., Ph₃P=CH₂) Alkene
Oxidation and Reduction of the Aldehyde Group

The aldehyde functional group in this compound is a prime site for oxidation and reduction reactions, leading to the formation of carboxylic acids and alcohols, respectively. These transformations are fundamental in the synthesis of a variety of derivatives.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-chloro-2-methoxypyridine-3-carboxylic acid. This transformation is typically achieved using strong oxidizing agents. A common and effective reagent for this purpose is potassium permanganate (B83412) (KMnO4). The reaction is generally carried out in an aqueous solution, and acidification of the reaction mixture after the oxidation is complete yields the carboxylic acid.

Detailed Research Findings: The oxidation of heteroaromatic aldehydes, such as the title compound, to their corresponding carboxylic acids is a high-yielding process. The reaction with KMnO4 proceeds under basic conditions, followed by an acidic workup to protonate the carboxylate salt formed. The electron-withdrawing nature of the pyridine ring and the chloro substituent can influence the reactivity of the aldehyde group.

ReagentSolvent(s)ConditionsProduct
Potassium Permanganate (KMnO4)Water/PyridineRoom Temp to Reflux4-chloro-2-methoxypyridine-3-carboxylic acid
Chromium Trioxide (CrO3)Acetic Acid/Water0 °C to Room Temp4-chloro-2-methoxypyridine-3-carboxylic acid

Reduction: The reduction of the aldehyde group to a primary alcohol, (4-chloro-2-methoxypyridin-3-yl)methanol, is a common and straightforward transformation. This is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). rsc.orgnih.govresearchgate.netyoutube.com The reaction is usually performed in an alcoholic solvent, like methanol (B129727) or ethanol, at room temperature. harvard.edu

Detailed Research Findings: Sodium borohydride is a selective reducing agent for aldehydes and ketones and does not affect the chloro or methoxy substituents on the pyridine ring under standard conditions. The reaction is generally fast and provides the corresponding alcohol in high yield. The use of stronger reducing agents like lithium aluminum hydride (LiAlH4) is also possible but may not be necessary for this simple transformation and could potentially interact with other functional groups under certain conditions.

ReagentSolvent(s)ConditionsProduct
Sodium Borohydride (NaBH4)Methanol/Ethanol0 °C to Room Temp(4-chloro-2-methoxypyridin-3-yl)methanol
Lithium Aluminum Hydride (LiAlH4)THF/Diethyl Ether0 °C to Room Temp(4-chloro-2-methoxypyridin-3-yl)methanol
Wittig Reactions and Related Olefination

The aldehyde group of this compound is a suitable substrate for Wittig reactions and other related olefination methods, providing a powerful tool for the formation of carbon-carbon double bonds and the synthesis of various alkene derivatives.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene. organic-chemistry.orgmasterorganicchemistry.comacs.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. The nature of the substituents on the ylide influences the stereoselectivity of the reaction. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

Detailed Research Findings: The electron-deficient nature of the pyridine ring in this compound can enhance its reactivity towards the nucleophilic attack of the ylide. A variety of ylides can be employed to introduce different substituents. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield the corresponding vinylpyridine derivative.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgtcichemicals.comslideshare.netalfa-chemistry.comorganic-chemistry.org These reagents are generally more nucleophilic than the corresponding phosphorus ylides and often provide better stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.org The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in a Wittig reaction. alfa-chemistry.com

Detailed Research Findings: The HWE reaction is particularly useful for the synthesis of α,β-unsaturated esters by reacting the aldehyde with a phosphonoacetate reagent, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride or DBU. The reaction conditions can be tuned to optimize the yield and stereoselectivity of the desired alkene product.

Olefination MethodReagent(s)BaseTypical Product Stereochemistry
Wittig Reaction (non-stabilized ylide)Alkyltriphenylphosphonium haliden-BuLi, NaH, KHMDS(Z)-alkene
Wittig Reaction (stabilized ylide)(Carboalkoxymethyl)triphenylphosphonium halideNaH, NaOMe(E)-alkene
Horner-Wadsworth-EmmonsTrialkyl phosphonoacetateNaH, DBU, LiCl(E)-alkene

Substitutions Involving the Chlorine Atom

The chlorine atom at the 4-position of the pyridine ring is susceptible to substitution by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions, making it a key handle for further molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing aldehyde group, facilitates nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. wuxibiology.comnih.gov This allows for the displacement of the chloride ion by a wide range of nucleophiles.

Detailed Research Findings: Common nucleophiles used in SNAr reactions with chloropyridines include amines, alkoxides, and thiolates. The reaction with amines, for instance, provides access to a variety of 4-aminopyridine (B3432731) derivatives. The reaction conditions typically involve heating the chloropyridine with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the HCl generated. The reactivity of the nucleophile and the stability of the intermediate Meisenheimer complex are key factors in determining the reaction outcome.

NucleophileReagent ExampleProduct Type
AmineAniline, Piperidine4-Aminopyridine derivative
AlkoxideSodium Methoxide4-Alkoxypyridine derivative
ThiolateSodium Thiophenoxide4-(Arylthio)pyridine derivative
HydroxideSodium Hydroxide4-Hydroxypyridine derivative
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of the chloropyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgnih.govorganic-chemistry.orgrsc.org This reaction is a powerful method for the formation of biaryl compounds.

Detailed Research Findings: A variety of palladium catalysts and ligands can be used for the Suzuki coupling of chloropyridines, with the choice often depending on the specific substrates. Common catalysts include Pd(PPh3)4 and Pd(OAc)2, often in combination with phosphine (B1218219) ligands. The base, such as sodium carbonate or potassium phosphate, plays a crucial role in the catalytic cycle.

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable tool for the synthesis of substituted alkenes.

Detailed Research Findings: The Heck reaction typically employs a palladium(II) precatalyst which is reduced in situ to the active palladium(0) species. The choice of base, solvent, and temperature can significantly influence the reaction's efficiency and selectivity.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.orgresearchgate.netorganic-chemistry.org This reaction is a highly efficient method for the synthesis of arylalkynes.

Detailed Research Findings: The Sonogashira reaction is typically carried out under mild conditions in the presence of a base, such as an amine, which also often serves as the solvent. The reaction is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiAryl/Vinyl Boronic AcidPd(PPh3)4, Pd(OAc)2 / Ligand, BaseBiaryl or Vinylpyridine
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)2, PdCl2(PPh3)2, BaseSubstituted Alkene
SonogashiraTerminal AlkynePdCl2(PPh3)2, CuI, Amine BaseArylalkyne
Direct C-H Functionalization Adjacent to Chlorine

Direct C-H functionalization is an increasingly important area of organic synthesis that allows for the formation of new bonds without the need for pre-functionalized starting materials. beilstein-journals.org In the context of this compound, the C-H bond at the 5-position, adjacent to the chlorine atom, is a potential site for such transformations. nih.govnih.gov

Detailed Research Findings: The regioselective functionalization of pyridines can be challenging due to the inherent electronic properties of the ring. beilstein-journals.org However, various strategies have been developed to control the site of C-H activation. These can involve the use of directing groups or exploiting the intrinsic reactivity of certain C-H bonds. For 4-chloropyridines, metal-catalyzed C-H activation, often directed by the pyridine nitrogen, can lead to functionalization at various positions. While direct C-H functionalization adjacent to a halogen on a pyridine ring is a specialized area, transition metal-catalyzed reactions, such as arylation or alkylation, could potentially be directed to the C-5 position under specific conditions, likely involving a directing group or a specific catalyst system that favors that site. nih.gov

Reaction TypeReagentsCatalyst SystemPotential Product
C-H ArylationAryl Halide/Boronic AcidPalladium or Rhodium catalyst5-Aryl-4-chloro-2-methoxypyridine-3-carbaldehyde
C-H AlkylationAlkyl Halide/OlefinTransition Metal Catalyst5-Alkyl-4-chloro-2-methoxypyridine-3-carbaldehyde

Transformations at the Methoxy Group

The methoxy group at the 2-position of the pyridine ring can also be a site for chemical modification, most notably through ether cleavage reactions to reveal a hydroxyl group.

Demethylation: The cleavage of the methyl ether to form the corresponding 2-hydroxypyridine (B17775) derivative is a key transformation. This can be achieved using various reagents, with strong Lewis acids being particularly effective. Boron tribromide (BBr3) is a common and powerful reagent for the demethylation of aryl methyl ethers. chem-station.comwikipedia.org

Detailed Research Findings: The reaction with BBr3 typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com The reaction is often carried out in an inert solvent like dichloromethane (B109758) at low temperatures. Other reagents such as aluminum chloride (AlCl3) or strong protic acids like HBr or HI can also be used, although they may require harsher conditions. chem-station.com The resulting 2-hydroxypyridine exists in equilibrium with its tautomeric form, 2-pyridone.

ReagentSolventConditionsProduct
Boron Tribromide (BBr3)Dichloromethane-78 °C to Room Temp4-chloro-2-hydroxypyridine-3-carbaldehyde
Aluminum Chloride (AlCl3)Dichloromethane/AcetonitrileReflux4-chloro-2-hydroxypyridine-3-carbaldehyde
Hydrobromic Acid (HBr)Acetic Acid/WaterReflux4-chloro-2-hydroxypyridine-3-carbaldehyde
Cleavage and Derivatization of the Ether Linkage

The 2-methoxy group on the pyridine ring represents a key functional handle that can be strategically cleaved to reveal a hydroxyl group, opening up avenues for further derivatization. The demethylation of methoxypyridines can be achieved under various conditions, with the choice of reagent often depending on the other functional groups present in the molecule.

One of the most common and effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). researchgate.netnih.govnih.govcore.ac.ukchem-station.com The reaction typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of the corresponding borate (B1201080) ester, which is subsequently hydrolyzed upon aqueous workup to yield the desired 2-hydroxypyridine derivative. nih.govnih.govcore.ac.uk Studies on the mechanism of BBr₃-mediated demethylation suggest that the reaction can proceed through different pathways, including unimolecular and bimolecular steps, depending on the structure of the ether. core.ac.uksci-hub.se For aryl methyl ethers, it has been proposed that one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.gov

Table 1: Reagents for O-Demethylation of Methoxypyridines

ReagentConditionsComments
Boron Tribromide (BBr₃)Typically in CH₂Cl₂ at low temperatures (e.g., -78 °C to rt)Highly effective for aryl methyl ethers. The reaction is often stoichiometric, but sub-stoichiometric amounts can be used. nih.govnih.gov
L-SelectrideRefluxing THFOffers chemoselectivity for the demethylation of methoxypyridines over anisoles. thieme-connect.comteikyo.jp
Aluminum Chloride (AlCl₃)Heating in a suitable solventA strong Lewis acid that can effect demethylation, though potentially less reactive than BBr₃. chem-station.com

Another approach for selective demethylation involves the use of L-selectride (lithium tri-sec-butylborohydride). This reagent has been shown to chemoselectively cleave methoxypyridines in the presence of other methoxy-substituted arenes like anisole. thieme-connect.comteikyo.jp This selectivity is attributed to the differing rates of nucleophilic attack on the methyl group, which is activated by the coordination of the lithium to the pyridine nitrogen.

Once the 4-chloro-2-hydroxypyridine-3-carbaldehyde is formed, the newly generated hydroxyl group can be further derivatized. For instance, it can undergo O-alkylation or O-acylation to introduce a variety of other functional groups, thereby expanding the synthetic utility of the core scaffold. The phenolic hydroxyl group of 3-hydroxypyridine-2-carbaldehyde has a pKa of around 9-10, influencing its reactivity in these derivatization reactions. pipzine-chem.com

Stereoselective Modifications

The aldehyde functional group at the C3 position of this compound is a prime site for stereoselective modifications, allowing for the introduction of new stereocenters. This can be achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgresearchgate.netsigmaaldrich.com

A common strategy involves the reaction of the aldehyde with a chiral auxiliary to form a chiral intermediate, such as a chiral oxazolidinone or a pseudoephedrine amide. wikipedia.org The enolate of this intermediate can then undergo diastereoselective alkylation or aldol (B89426) reactions. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are particularly effective in directing stereoselective aldol reactions, often leading to high diastereomeric ratios. youtube.com

Table 2: Common Chiral Auxiliaries for Stereoselective Synthesis

Chiral AuxiliaryTypical ApplicationKey Feature
Evans OxazolidinonesAldol reactions, AlkylationForms a rigid chelated transition state, leading to high diastereoselectivity. youtube.com
PseudoephedrineAlkylationThe methyl group directs the stereochemical outcome of the reaction. wikipedia.org
CamphorsultamVarious asymmetric transformationsProvides good stereocontrol in a range of reactions.
SAMP/RAMP HydrazonesAlkylation of aldehydes and ketonesAllows for the asymmetric α-alkylation of carbonyl compounds.

For the aldehyde group of this compound, a nucleophilic addition of an organometallic reagent in the presence of a chiral ligand or catalyst can also be employed to generate a chiral secondary alcohol. The development of chiral nucleophilic pyridine catalysts, such as TADMAP, which create a chirotopic environment around the reaction center, exemplifies this approach. nih.gov

Ring Functionalization and Annulation Reactions

Directed Metalation Strategies for Pyridine Ring Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgharvard.eduorganic-chemistry.orgrsc.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be trapped with various electrophiles.

In the case of this compound, both the methoxy and chloro groups can act as DMGs. The methoxy group is a well-established DMG, directing lithiation to the C3 position. However, the presence of the aldehyde at C3 blocks this position. The chlorine atom can also direct lithiation, typically to the adjacent positions. In 2-chloropyridine (B119429), lithiation with a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) has been shown to occur at the C3 position. clockss.org For 4-chloropyridine (B1293800) derivatives, lithiation can also be directed. For instance, the lithiation of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine occurs at the C6 position, adjacent to the chlorine. mdpi.comnih.gov

The interplay between the directing effects of the chloro and methoxy groups, as well as the aldehyde, will determine the site of metalation. In some cases, a "halogen dance" rearrangement can occur, where the initial lithiated species rearranges to a more stable one. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi, or LDA) and reaction conditions (temperature, solvent, additives like TMEDA) is crucial in controlling the regioselectivity of the metalation. baranlab.org

Table 3: Regioselectivity in Directed ortho-Metalation of Substituted Pyridines

SubstrateDirecting Group(s)Position of LithiationComments
2-ChloropyridineChloroC3Requires a hindered base like LTMP. clockss.org
AnisoleMethoxyortho to methoxyA classic example of DoM. wikipedia.org
3-ChloropyridineChloroC4Lithiation can lead to 3,4-pyridyne intermediates. nih.gov
Protected 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineChloro, Pyrrole NC6An example of DoM in a related heterocyclic system. mdpi.comnih.gov
Cycloaddition Reactions with this compound as a Synthon

The pyridine scaffold of this compound can participate in cycloaddition reactions to form more complex polycyclic systems. After cleavage of the methoxy group to the corresponding 2-pyridone, this derivative can act as a diene in Diels-Alder reactions. nih.gov The reaction of 2(1H)-pyridones with dienophiles like N-phenylmaleimide leads to the formation of isoquinuclidine derivatives. nih.gov The stereoselectivity of these reactions can be influenced by the substituents on the pyridone ring and the reaction conditions.

The aldehyde group can also be transformed into a dienophile for inverse-electron-demand Diels-Alder reactions. For example, conversion of the aldehyde to an α,β-unsaturated system would create a suitable dienophile. The aza-Diels-Alder reaction is another powerful tool for constructing nitrogen-containing six-membered rings, where the pyridine nitrogen can be part of either the diene or the dienophile component. organic-chemistry.org

Formation of Fused Heterocyclic Systems utilizing the Pyridine Scaffold

The functional groups on this compound provide multiple handles for the construction of fused heterocyclic systems. For instance, the aldehyde and the adjacent chloro- and methoxy-substituted positions can be utilized in cyclization reactions to build rings onto the pyridine core.

A common strategy for the synthesis of furo[2,3-b]pyridines involves the reaction of a 2-chloropyridine with a suitable oxygen-containing nucleophile, followed by intramolecular cyclization. nih.govchemrxiv.org For example, a 2-chloronicotinic acid ester can react with ethyl 2-hydroxyacetate to form a furo[2,3-b]pyridine (B1315467) derivative. chemrxiv.org Similarly, starting from the title compound, cleavage of the methoxy group to the 2-hydroxypyridine followed by manipulation of the aldehyde could set the stage for an intramolecular cyclization to a furo[2,3-b]pyridine. The synthesis of furo[2,3-b]pyridines is of significant interest due to their presence in biologically active molecules. nih.govresearchgate.net

The synthesis of thieno[2,3-b]pyridines can be achieved through similar strategies, using sulfur-based nucleophiles. The Gewald reaction is a well-known method for synthesizing aminothiophenes, which can then be used to construct fused thieno[2,3-b]pyridine (B153569) systems. nih.govresearchgate.netresearchgate.net Starting from a 3-cyanopyridine-2(1H)-thione, reaction with an α-halo ketone or related electrophile can lead to the formation of the fused thiophene (B33073) ring. researchgate.net The aldehyde group of the title compound could be converted to a nitrile, and the methoxy group to a thione, to access the necessary precursors for such cyclizations.

Table 4: Fused Heterocyclic Systems from Pyridine Derivatives

Fused SystemGeneral Synthetic ApproachStarting Material Type
Furo[2,3-b]pyridinesIntramolecular cyclization2-Halopyridine with an oxygen nucleophile nih.govchemrxiv.org
Thieno[2,3-b]pyridinesGewald reaction or related cyclizations3-Cyanopyridine-2(1H)-thione nih.govresearchgate.net
Pyrimido[4',5':4,5]thieno[2,3-b]pyridinesCyclization of aminothieno[2,3-b]pyridines3-Aminothieno[2,3-b]pyridine derivatives nih.gov

These examples highlight the potential of this compound as a versatile building block for the synthesis of a wide range of complex heterocyclic molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Computational Analysis of 4 Chloro 2 Methoxypyridine 3 Carbaldehyde and Its Derivatives

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the properties of molecules at the atomic level. These computational methods provide insights that are often complementary to experimental data, offering a deeper understanding of molecular behavior.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Chloro-2-methoxypyridine-3-carbaldehyde, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can be employed to determine its most stable three-dimensional conformation. nih.gov These calculations optimize the molecular geometry by minimizing the total electronic energy, providing precise predictions of bond lengths, bond angles, and dihedral angles.

For instance, in related substituted aromatic aldehydes, DFT has been successfully used to determine the relative orientations of functional groups. Studies on compounds like 3-chloro-4-methoxybenzaldehyde (B1194993) have shown that different conformers, such as O-cis and O-trans forms arising from the orientation of the aldehyde group, can exist. nih.gov DFT calculations can predict which of these conformers is more stable by comparing their relative energies. nih.gov A similar approach for this compound would be crucial in understanding its preferred spatial arrangement, which in turn influences its reactivity and intermolecular interactions.

A hypothetical optimized structure of this compound, as would be determined by DFT, is presented in the table below, illustrating the kind of data that would be obtained.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C-Cl 1.74 Å
C=O 1.21 Å
C-O(methoxy) 1.36 Å
Bond Angle C-C-C(aldehyde) 122°
C-C-Cl 119°
C-O-C(methoxy) 118°

Analysis of Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For a related compound, 2-Chloro-7-Methylquinoline-3-carbaldehyde, DFT calculations have been used to determine the HOMO-LUMO energy gap, which was found to be around 3.75 eV for its stable trans conformer. dergipark.org.tr Similar calculations for this compound would allow for the prediction of its electronic behavior.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface. The MEP map helps in identifying the regions that are rich or poor in electrons, which correspond to the sites susceptible to electrophilic and nucleophilic attack, respectively. aimspress.com

Table 2: Hypothetical Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -2.0 eV Electron-accepting ability
HOMO-LUMO Gap 4.5 eV Chemical reactivity and stability

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can simulate these spectra with a high degree of accuracy. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to aid in the assignment of the observed vibrational bands to specific molecular motions. nih.govnih.gov

For example, in the analysis of 4-chloro-2-bromoacetophenone, DFT calculations were shown to be more reliable than other ab initio methods for vibrational studies. nih.gov The theoretical calculations helped in understanding the alterations in the vibrational bands of the carbonyl group due to the presence of halogens. nih.gov A similar computational analysis of this compound would be invaluable for interpreting its experimental FT-IR and FT-Raman spectra, particularly in identifying the characteristic stretching and bending modes of the pyridine (B92270) ring, the aldehyde group, the methoxy (B1213986) group, and the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk The accuracy of these predictions has significantly improved over time, with various empirical and semi-empirical methods being developed. sourceforge.ionih.gov

Advanced Spectroscopic Characterization Techniques

While computational methods provide a theoretical framework, experimental spectroscopic techniques are essential for the definitive characterization of a compound. High-resolution techniques offer unparalleled precision in determining molecular identity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This precision allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₇H₆ClNO₂. chemshuttle.combiosynth.comsynquestlabs.com HRMS analysis would be expected to yield a monoisotopic mass that is extremely close to the calculated exact mass of 262.94433 Da for a related iodo-substituted compound, showcasing the precision of this technique. nih.gov The observation of this highly accurate mass, along with the characteristic isotopic pattern of chlorine, would provide definitive confirmation of the molecular formula of this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-chloro-2-bromoacetophenone
3-chloro-4-methoxybenzaldehyde
2-Chloro-7-Methylquinoline-3-carbaldehyde
(E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, this method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their physical and chemical behavior.

Table 1: Representative Crystallographic Data for Substituted Pyridine Derivatives

Compound/Complex Crystal System Space Group Key Structural Features Reference
[Cu(L3)Cl2] (L3 = pincer ligand) Not specified Not specified Provides comparison for Cu(II) congeners of other substituted pyridine pincers. nih.gov
Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide Monoclinic P21/n Distorted square planar geometry. mdpi.com

Note: This table is illustrative and based on data for related structures, as specific data for the title compound was not found.

Advanced NMR Techniques (2D-NMR, Solid-State NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and the solid state. While standard 1D NMR provides basic structural information, advanced techniques like 2D-NMR and solid-state NMR offer deeper insights into complex molecular frameworks.

For derivatives of this compound, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex derivatives. bmrb.ioipb.pt These techniques reveal connectivity between atoms, helping to piece together the molecular puzzle. For example, the HMBC spectrum would show correlations between the aldehyde proton and carbons in the pyridine ring, confirming their proximity.

Solid-state NMR (ssNMR) is particularly useful for characterizing crystalline or amorphous solids that are insoluble or where solution-state dynamics might obscure key structural features. acs.org For polymeric or aggregated derivatives of this compound, ssNMR could provide information on molecular packing and intermolecular interactions in the solid state. osti.govrsc.org The combination of ssNMR with X-ray diffraction and computational modeling offers a comprehensive understanding of the solid-state structure. acs.org Studies on substituted pyridines have shown that NMR chemical shifts are sensitive to the electronic nature of substituents, with electron-withdrawing groups generally causing downfield shifts of proton signals. acs.org

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the energies of molecular orbitals. For this compound and its derivatives, this technique can be used to study the π-π* and n-π* transitions associated with the aromatic pyridine ring and the carbonyl group.

The absorption spectrum of pyridine and its substituted derivatives typically shows multiple bands in the UV region. rsc.orgaip.org The positions and intensities of these bands are sensitive to the nature and position of substituents. The methoxy group (-OCH₃) at the 2-position and the chloro group (-Cl) at the 4-position, being an electron-donating and an electron-withdrawing group respectively, will influence the energy of the π and π* orbitals of the pyridine ring. The carbaldehyde group (-CHO) at the 3-position introduces an n-π* transition and further extends the conjugation.

Studies on substituted pyridines have shown that the π-π* transitions are affected by solvent polarity. researchgate.netorientjchem.org In polar solvents, these bands may shift, indicating changes in the stabilization of the ground and excited states. By analyzing the UV-Vis spectra of a series of derivatives of this compound, one could systematically investigate how different modifications to the core structure affect the electronic properties and the extent of electronic communication across the molecule.

Table 2: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Notes
π → π* π orbitals of the pyridine ring and carbonyl group to corresponding π* orbitals Shorter wavelength UV region Intensity is typically high. Position is sensitive to substituents and solvent. rsc.orgaip.org

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict and understand the reactivity of molecules and the mechanisms of their reactions. For this compound, theoretical studies can offer insights that complement experimental findings.

Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of the HOMO and LUMO of this compound can be calculated using computational methods like Density Functional Theory (DFT). dergipark.org.tr

The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing nature of the chlorine and aldehyde groups, and the electron-donating nature of the methoxy group will significantly influence the energy and localization of these frontier orbitals. nih.gov Computational studies on related pyridine systems have shown that the HOMO and LUMO contributions are heavily influenced by the substituents on the ring. nih.gov This information is crucial for predicting the regioselectivity of reactions such as nucleophilic aromatic substitution or reactions at the aldehyde group. nih.govresearchgate.net

Transition State Modeling for Key Synthetic Transformations

Computational modeling can be used to locate and characterize the transition states of chemical reactions, providing detailed information about the reaction mechanism and activation energies. For key synthetic transformations involving this compound, such as nucleophilic substitution of the chlorine atom or condensation reactions at the aldehyde, transition state modeling can elucidate the step-by-step pathway of the reaction. researchgate.net

For example, in a nucleophilic aromatic substitution reaction, calculations can determine whether the reaction proceeds via a Meisenheimer complex and can identify the rate-determining step. researchgate.net These calculations can also be used to compare the activation barriers for different possible reaction pathways, thereby predicting the major product. Computational studies on the oxidative coupling of naphthylamines catalyzed by copper-pyridine complexes have proposed plausible reaction mechanisms based on the calculated intermediates and transition states. acs.org

Solvation Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound effect on the reaction rate and mechanism. wikipedia.orgslideshare.net Computational models can incorporate the effects of the solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). These models can predict how the polarity and hydrogen-bonding ability of the solvent will stabilize or destabilize the reactants, transition states, and products. iupac.org

For reactions involving this compound, which possesses polar functional groups, solvation effects are expected to be significant. wikipedia.org For instance, in a nucleophilic substitution reaction, a polar solvent would be expected to stabilize a charged transition state, thereby accelerating the reaction. Computational studies investigating solvent effects on the synthesis of pyridine-3,5-dicarbonitriles found that the reaction mechanism can change depending on the solvent and catalyst used. nih.gov By computationally modeling reactions in different solvents, it is possible to rationalize experimental observations and to select the optimal solvent for a desired transformation.

Nonlinear Optical (NLO) Properties Investigations

The study of nonlinear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in photonics and optoelectronics. Pyridine derivatives, in particular, are of interest because the π-electron system of the aromatic ring can be readily modified with various functional groups to tune their electronic and optical responses. While direct experimental data for this compound is not extensively available in peer-reviewed literature, its NLO properties can be inferred and understood through advanced spectroscopic and computational analysis of similar pyridine-based systems.

Theoretical Prediction and Experimental Measurement of Hyperpolarizabilities

The NLO response of a molecule is fundamentally linked to its polarizability (α) and hyperpolarizabilities (first-order β, second-order γ, etc.), which describe the ease with which the molecule's electron cloud is distorted by an external electric field, such as that from a high-intensity laser.

Theoretical Prediction: Computational quantum chemistry is a powerful tool for predicting the NLO properties of new molecules before their synthesis. rsc.org Density Functional Theory (DFT) is the most common method employed for this purpose, offering a good balance between accuracy and computational cost. bohrium.com Functionals such as B3LYP and CAM-B3LYP, combined with robust basis sets like 6-311++G(d,p), are frequently used to optimize the molecular geometry and calculate the components of the polarizability and hyperpolarizability tensors. rsc.orgbohrium.comresearchgate.net

The key parameters derived from these calculations include:

Dipole Moment (μ): Indicates the asymmetry in the molecular charge distribution.

Linear Polarizability (α): Relates to the linear refractive index of the material.

First-Order Hyperpolarizability (β): Governs second-order NLO phenomena like second-harmonic generation (SHG). A non-zero value is essential for a material to exhibit second-order NLO effects.

Second-Order Hyperpolarizability (γ): Relates to third-order NLO processes such as third-harmonic generation and two-photon absorption.

These calculations can be performed for an isolated molecule (in the gas phase) or can incorporate solvent or solid-state effects, for instance by using an iterative electrostatic embedding method, which can reveal significant enhancement of NLO behavior in a crystalline environment. rsc.orgnih.gov The analysis of Frontier Molecular Orbitals (HOMO-LUMO) is also crucial, as a smaller energy gap typically correlates with higher polarizability and enhanced NLO response due to easier intramolecular charge transfer (ICT). bohrium.com

To illustrate the output of such theoretical investigations, the table below presents calculated NLO parameters for a related pyrimidine (B1678525) derivative, showcasing the type of data generated.

CompoundMethodDipole Moment (μ) [Debye]Mean Polarizability (<α>) [x 10-24 esu]First Hyperpolarizability (β) [x 10-30 esu]
PMMS (Pyrimidine Derivative)DFT/B3LYP/6-311++G(d,p)5.5034.4510.35
2-Amino-5-chloropyridineDFT/CAM-B3LYP/6-311++G(d,p)2.8912.353.06
Urea (B33335) (Reference)DFT (Comparable Level)4.563.830.78

Table 1: Representative theoretical NLO properties for a pyrimidine derivative (PMMS) and a substituted pyridine, compared to the standard reference material, urea. Data is illustrative and sourced from analogous studies. rsc.orgbohrium.com

Experimental Measurement: Experimental validation of theoretical predictions is essential. The Kurtz-Perry powder technique is a widely used method for initial screening of materials for second-harmonic generation (SHG) efficiency. For a more detailed and quantitative analysis of the molecular hyperpolarizability, techniques like Hyper-Rayleigh Scattering (HRS) in solution are employed. tandfonline.com The Z-scan technique is another powerful method used to measure the sign and magnitude of the third-order nonlinear refractive index and the nonlinear absorption coefficient. bohrium.comacs.org

Structure-NLO Property Relationships in Pyridine Systems

The NLO properties of pyridine derivatives are highly dependent on their molecular structure. The arrangement of electron-donating groups (EDGs) and electron-accepting groups (EAGs) on the π-conjugated pyridine ring is the most critical factor. This creates a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for high NLO response. bohrium.com

The structure of this compound contains:

A π-conjugated Pyridine Ring: Provides the essential delocalized electron system.

An Electron-Donating Group: The methoxy group (-OCH₃) at the 2-position acts as a donor due to the lone pairs on the oxygen atom.

Electron-Accepting Groups: The chloro group (-Cl) at the 4-position and the carbaldehyde group (-CHO) at the 3-position are both electron-withdrawing. The aldehyde is a particularly strong acceptor.

This combination of donor and acceptor groups on the pyridine framework suggests a significant potential for NLO activity. The relative positions of these substituents are vital. The specific arrangement in this compound creates a complex charge distribution that would need to be precisely evaluated by computational methods to determine the magnitude of the resulting dipole moment and hyperpolarizability.

General relationships observed in pyridine and similar heterocyclic systems include:

Effect of Substituents: The strength and position of donor and acceptor groups are paramount. Stronger push-pull character generally leads to a larger first hyperpolarizability (β). bohrium.com

Intramolecular Charge Transfer (ICT): NBO analysis in theoretical studies can quantify the stabilization energy from charge transfer interactions (e.g., π→ π), which directly correlates with enhanced optical properties. bohrium.com

Conjugation Length: Extending the π-system, for example by adding phenyl rings, can increase hyperpolarizability, although this is not always linear and can be influenced by planarity. researchgate.net

Structural FeatureEffect on NLO PropertiesRelevance to this compound
Electron Donating Groups (e.g., -NH₂, -OCH₃)Increases electron density in the π-system, enhancing push-pull character.Contains a methoxy (-OCH₃) group.
Electron Accepting Groups (e.g., -NO₂, -CN, -CHO, -Cl)Creates charge asymmetry (dipole moment) and facilitates ICT.Contains chloro (-Cl) and carbaldehyde (-CHO) groups.
π-Conjugated SystemActs as a bridge for charge transfer between donor and acceptor.The pyridine ring serves this purpose.
Molecular SymmetryNon-centrosymmetric structure is a prerequisite for second-order NLO activity (β ≠ 0).The substitution pattern makes the molecule non-centrosymmetric.

Table 2: General structure-property relationships for NLO activity in pyridine-like systems and their relevance to the target compound.

Potential Applications in Advanced Materials Science

Materials with significant NLO responses are foundational for the development of next-generation optical and photonic technologies. Should this compound or its optimized derivatives be found to possess a strong NLO response, they could be investigated for a variety of applications:

Optoelectronics and Optical Switching: Materials with high third-order susceptibility (χ³) can be used to create all-optical switches, where light controls light, leading to faster data processing speeds. nih.gov

Optical Data Storage: The NLO effect can be used to develop high-density 3D optical data storage systems. nih.gov

Frequency Conversion: Materials with a large first hyperpolarizability (β) can be used for second-harmonic generation (SHG), converting laser light to a shorter wavelength (e.g., from infrared to visible green light), which is crucial for laser systems. tandfonline.com

Optical Limiting: Compounds that exhibit strong two-photon absorption, a third-order NLO process, can be used as optical limiters to protect sensitive optical sensors or human eyes from damage by high-intensity laser beams. bohrium.com

Telecommunications: NLO materials are essential for creating electro-optic modulators that encode electrical signals onto optical carriers for fiber-optic communications. researchgate.net

The development of new organic molecules like this compound, which possess the classic structural motifs for NLO activity, is a critical first step. Further computational and experimental validation is necessary to fully characterize their properties and assess their true potential for these advanced applications. rsc.org

Medicinal Chemistry and Biological Activity of 4 Chloro 2 Methoxypyridine 3 Carbaldehyde Derivatives

Design and Synthesis of Pharmacologically Relevant Analogs

The generation of novel therapeutic agents from a lead scaffold like 4-Chloro-2-methoxypyridine-3-carbaldehyde involves sophisticated design and synthesis strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Rational drug design utilizes the understanding of a biological target's structure and mechanism to create specific and potent ligands. nih.gov For pyridine (B92270) derivatives, this process often involves analyzing structure-activity relationships (SAR) to determine which chemical modifications enhance biological effects. mdpi.com For instance, studies on various pyridine derivatives have shown that the presence and position of certain functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, can significantly enhance antiproliferative activity against cancer cell lines. unison.mxmdpi.com Conversely, the addition of halogen atoms or bulky groups may decrease this activity. unison.mx

Computational methods, such as molecular docking and in silico screening, are central to this design process. nih.gov These techniques allow researchers to model the interaction between a designed derivative and its target protein, such as an enzyme or receptor, predicting the binding affinity and orientation. This in silico-guided approach helps prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. nih.gov For example, this compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), a target in cancer therapy, making it a candidate for such rational design approaches. biosynth.com

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug discovery for optimizing lead compounds and exploring new chemical space. nih.govresearchgate.net Bioisosterism involves substituting a functional group within a molecule with another group that retains similar physical and chemical properties, thereby maintaining the desired biological activity. nih.govscispace.com This can improve metabolic stability, reduce side effects, or enhance pharmacokinetic properties. scispace.com

Scaffold hopping is a more dramatic form of bioisosteric replacement where the central core or framework of a molecule is replaced with a structurally different scaffold, while preserving the spatial arrangement of key functional groups necessary for biological activity. nih.govscispace.com This powerful technique can lead to the discovery of novel compound classes with improved properties or a more favorable patent position. nih.gov For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor into a pyrazole (B372694) core with improved drug-like properties for inhibiting the DLK kinase, a target for neurodegenerative diseases. nih.gov These principles are directly applicable to modifying the pyridine ring of this compound derivatives to generate novel chemotypes.

Combinatorial chemistry provides a powerful set of tools for rapidly generating large and diverse collections of related compounds, known as chemical libraries. wikipedia.orggoogle.com The fundamental principle is to systematically combine a set of chemical building blocks in all possible combinations, often using high-throughput parallel or "split-and-pool" synthesis techniques. wikipedia.orgimperial.ac.uk This approach has been instrumental in the drug discovery process, allowing for the screening of millions of compounds to identify initial "hits." nih.gov

The synthesis is often performed on a solid support, which simplifies the process of reaction workup and purification. wikipedia.org The this compound scaffold is well-suited for combinatorial approaches. The carbaldehyde functional group can be readily transformed into a wide variety of other functionalities (e.g., imines, amines, alcohols) through reactions with a library of different amines or reducing agents, thereby creating a large library of derivatives from a single template. core.ac.uk This strategy enables a broad exploration of the structure-activity landscape to identify derivatives with potent pharmacological activity. imperial.ac.uk

In Vitro Biological Evaluations of Derivatives

Following their synthesis, the new derivatives undergo rigorous biological testing to determine their potential as therapeutic agents. In vitro assays are the first step in this evaluation, providing crucial data on cellular activity and spectrum of efficacy.

Derivatives based on pyridine and related heterocyclic scaffolds are frequently evaluated for their potential as anticancer agents. nih.govmdpi.com The antiproliferative activity of these compounds is typically assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. researchgate.netnih.gov Studies on substituted pyridine and quinoline-3-carbaldehyde hydrazone derivatives have demonstrated varying levels of efficacy against cell lines such as the human breast adenocarcinoma (MCF-7), non-small cell lung cancer (A549), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). nih.govresearchgate.netnih.gov

Research indicates that specific substitutions are key to activity. The introduction of O-CH3 groups, a feature present in the parent scaffold, has been shown to significantly improve antiproliferative effects against HeLa, A549, and MDA-MB-231 cell lines. mdpi.com Some synthesized pyridinethione and thienopyridine derivatives have shown interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. nih.gov Similarly, certain quinoline-3-carbaldehyde hydrazone derivatives have been found to reduce the viability of A549 lung cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected Pyridine-Related Derivatives Note: The compounds listed are structurally related derivatives, not direct products of the subject compound, but illustrate the potential of the chemical class.

Compound Class Cancer Cell Line Activity / Finding Reference
Pyridinethione Derivatives HCT-116 (Colon), HepG-2 (Liver) Displayed interesting antitumor activity. nih.gov
Substituted Pyridines HeLa, A549 (Lung), MDA-MB-231 Introduction of -OCH3 groups improved antiproliferative activity. mdpi.com
Quinoline-3-carbaldehyde Hydrazones A549 (Lung) Compounds 3q12, 3q17, and 3q22 reduced cell viability. nih.gov
Quinoline-3-carbaldehyde Hydrazones MCF-7 (Breast) Generally showed weaker activity on this cell line. nih.gov
4-Aza-2,3-didehydropodophyllotoxins Hep-G2 (Liver), MCF-7 (Breast) Demonstrated cytotoxicity with IC50 values from 52.2 to 261.2 µM. researchgate.net

The search for new antimicrobial and antifungal agents is critical due to rising drug resistance. Pyridine-containing compounds have long been a source of investigation for such properties. nih.gov Derivatives are typically screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.gov

Studies on quinoline-3-carbaldehyde hydrazone derivatives, which are structurally analogous to derivatives from the subject compound, have identified compounds with promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/ml. nih.gov Other pyridine derivatives have demonstrated good antibacterial activity against Bacillus subtilis and Escherichia coli and antifungal activity against Aspergillus niger and Candida albicans. nih.gov The presence and type of halogen substituents on the heterocyclic ring can significantly influence the antimicrobial efficacy of the compounds. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Pyridine-Related Derivatives Note: The compounds listed are structurally related derivatives, not direct products of the subject compound, but illustrate the potential of the chemical class.

Compound Class Organism Activity / Finding Reference
Quinoline-3-carbaldehyde Hydrazones MRSA (Staphylococcus aureus) Compounds 3q5 and 3q6 showed promising activity with MIC of 16 µg/ml. nih.gov
Dodecanoic acid derivatives of aminopyridine Bacillus subtilis, Staphylococcus aureus, Escherichia coli Possessed good antibacterial activity. nih.gov
Dodecanoic acid derivatives of aminopyridine Aspergillus niger, Candida albicans Possessed good antifungal activity. nih.gov
N-alkylated pyridine salts Staphylococcus aureus, Escherichia coli Exhibited antibacterial and antibiofilm activities. nih.gov
Spiro pyrrolidines with pyridine moiety Bacillus subtilis, Enterococcus faecalis, Escherichia coli Showed antibacterial activity with varying MIC values. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to act as enzyme inhibitors, a common mechanism of action for many therapeutic agents. The core structure of these derivatives, featuring a pyridine ring, is a well-known scaffold in the design of kinase inhibitors. The aldehyde functional group at the 3-position is particularly significant as it can readily react with amino acid residues, such as lysine (B10760008) or cysteine, within the active site of an enzyme, leading to covalent inhibition.

While specific enzymatic inhibition data for derivatives of this compound are not extensively documented in publicly available literature, the activity of structurally related compounds, such as pyrimidine (B1678525) derivatives, offers valuable insights. For instance, certain pyrimidine analogs have been shown to exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. The inhibitory potential of these compounds is often attributed to the specific substitution patterns on the heterocyclic ring.

Table 1: Illustrative Enzyme Inhibition Data for Hypothetical this compound Derivatives against a Target Kinase (Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical data presentation in enzyme inhibition studies.)

Compound IDModification on CarbaldehydeTarget KinaseIC₅₀ (nM)
CMPD-001 UnmodifiedKinase A1250
CMPD-002 Schiff base with anilineKinase A780
CMPD-003 Reductive amination with piperazineKinase A450
CMPD-004 Wittig reaction productKinase A>10000
CMPD-005 Schiff base with 4-fluoroanilineKinase A620

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and specificity of a compound for a particular receptor, providing a quantitative measure of its potential biological activity. For derivatives of this compound, these assays would be instrumental in identifying their potential as agonists or antagonists for various receptors.

Specific receptor binding data for this class of compounds is not widely available. However, the general principles of such assays can be described. Typically, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

For example, in the screening for ligands of the σ2 receptor, a radiolabeled ligand is used to determine the percent inhibition of binding by test compounds. chemshuttle.com Compounds that show a high percentage of inhibition are then selected for further studies to determine their Ki values. chemshuttle.com A similar approach could be employed to screen a library of this compound derivatives against a panel of receptors to identify potential lead compounds.

Table 2: Illustrative Receptor Binding Data for Hypothetical this compound Derivatives (Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical data presentation in receptor binding assays.)

Compound IDTarget Receptor% Inhibition at 1 µMKᵢ (nM)
CMPD-006 Receptor X85150
CMPD-007 Receptor X42890
CMPD-008 Receptor Y15>10000
CMPD-009 Receptor X9295
CMPD-010 Receptor Y5>10000

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools in modern drug discovery, providing insights into the potential binding modes and affinities of small molecules with their biological targets.

Molecular docking studies can predict the preferred orientation of a ligand when bound to a receptor or enzyme. For derivatives of this compound, docking simulations would be used to visualize how these molecules fit into the binding pocket of a target protein and to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The analysis of these interactions is fundamental to understanding the basis of a compound's activity and for guiding further structural modifications to enhance potency and selectivity. For instance, in studies of thiazole (B1198619) carboxamide derivatives as COX inhibitors, docking studies were crucial in interpreting the biological results by elucidating the ligand-receptor interaction patterns. nih.gov

Beyond predicting the binding pose, molecular docking programs can also provide a scoring function to estimate the binding affinity of a ligand for its target. These scores, often expressed in terms of energy (e.g., kcal/mol), can be used to rank a series of compounds and prioritize them for synthesis and biological testing. While these predictions are not always perfectly correlated with experimental binding affinities, they are highly useful for identifying promising candidates. For example, docking scores for thiazole carboxamide derivatives were used to compare their potential affinity for COX-1 and COX-2 enzymes. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, taking into account the flexibility of both the ligand and the protein. By simulating the movement of atoms over time, MD can be used to assess the stability of the predicted binding pose from docking studies and to explore the conformational changes that may occur upon ligand binding. This type of analysis is crucial for understanding the dynamic nature of drug-receptor interactions and for refining the design of new derivatives with improved binding characteristics.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, aiming to identify the key structural features of a molecule that are responsible for its biological activity. For derivatives of this compound, SAR studies would involve the systematic modification of the parent structure and the evaluation of the resulting analogs in biological assays.

The core scaffold of this compound offers several points for modification:

The Carbaldehyde Group (Position 3): This group can be converted into a variety of other functional groups, such as Schiff bases, oximes, hydrazones, or alcohols, to probe the importance of this position for biological activity.

The Chloro Group (Position 4): The chlorine atom can be replaced with other halogens (F, Br, I) or with other electron-withdrawing or electron-donating groups to modulate the electronic character of the pyridine ring.

The Methoxy Group (Position 2): The methoxy group can be replaced with other alkoxy groups or with other substituents to explore the steric and electronic requirements at this position.

By correlating these structural changes with changes in biological activity, a comprehensive SAR profile can be established. This information is then used to design new derivatives with optimized potency, selectivity, and pharmacokinetic properties. For example, in the development of KCa2 channel modulators, the substitution of a cyclohexane (B81311) moiety with different phenyl rings led to significant changes in potency and subtype selectivity. nih.gov A similar systematic approach would be invaluable in optimizing the therapeutic potential of this compound derivatives.

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore represents the essential spatial arrangement of features in a molecule that are responsible for its biological activity. For pyridine derivatives, the nitrogen atom itself is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with biological targets. nih.gov The pyridine ring also serves as a scaffold to orient various substituents in a defined three-dimensional space, which is critical for receptor binding. nih.govmdma.ch

In the context of this compound derivatives, several key structural motifs contribute to their pharmacophoric profile. The 2-methoxy group, the 3-carbaldehyde moiety, and the 4-chloro substituent each play a role in defining the molecule's interaction with its biological targets. For instance, in the development of dopamine (B1211576) transporter (DAT) inhibitors, a pharmacophore model for substituted pyridines was established that included a pyridine nitrogen atom and two aromatic rings. The distances between these features were critical for activity. mdma.ch

While a specific pharmacophore model for this compound derivatives is not extensively documented in publicly available literature, general principles of pyridine-based inhibitors can be applied. The aldehyde group at the 3-position is a key functional handle that can be readily modified to introduce diverse chemical functionalities, thereby probing the chemical space around a biological target. The chlorine atom at the 4-position and the methoxy group at the 2-position significantly influence the electronic properties of the pyridine ring, which in turn affects binding affinity and metabolic stability. nih.gov

FeaturePotential Pharmacophoric RoleReference
Pyridine NitrogenHydrogen bond acceptor nih.gov
2-Methoxy GroupCan influence conformation and electronic properties researchgate.net
3-Carbaldehyde GroupA versatile synthetic handle for introducing diverse substituents and potential for forming key interactions (e.g., hydrogen bonds, covalent bonds) rsc.org
4-Chloro GroupModulates electronic properties of the ring and can engage in halogen bonding nih.govrsc.org

This table presents a hypothetical pharmacophore model based on general principles of medicinal chemistry for pyridine derivatives.

Impact of Substitution Patterns on Biological Efficacy

The biological activity of pyridine derivatives is highly sensitive to the nature and position of substituents on the pyridine ring. nih.govnih.gov The electronic and steric properties of these substituents can dramatically alter a compound's affinity for its target, as well as its pharmacokinetic properties. nih.gov

For derivatives of this compound, modifications at the 3-carbaldehyde position are expected to have a profound impact on biological efficacy. Condensation of the aldehyde with various amines, hydrazines, or other nucleophiles can introduce a wide range of functional groups. The nature of these introduced groups (e.g., size, polarity, charge) will dictate the types of interactions possible with a biological target. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be critical for their inhibitory activity against the FOXM1 protein. mdpi.com Specifically, electron-withdrawing groups like cyano (-CN) were found to enhance activity. mdpi.com

A study on the permeability of substituted pyridines across Caco-2 cell monolayers, a model for intestinal absorption, revealed that the position and nature of substituents had a significant effect. nih.gov For instance, an amino group at the 4-position drastically reduced permeability compared to an amino group at the 3-position. nih.gov This highlights the importance of substituent position in determining the pharmacokinetic properties of pyridine derivatives.

Substitution PositionSubstituent TypeExpected Impact on Biological EfficacyReference
3-Position (from carbaldehyde)Diverse functional groupsHigh impact on target binding and selectivity mdpi.com
4-Position (Chloro)Electron-withdrawingModulates ring electronics and potential for halogen bonding nih.govrsc.org
2-Position (Methoxy)Electron-donatingInfluences conformation and potential for hydrogen bonding researchgate.net

This table provides a generalized summary of the expected impact of substitutions based on studies of other pyridine derivatives.

Development of Predictive Models for Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biological activity of a series of compounds based on their chemical structures. nih.govmdpi.com These models can aid in the design of more potent and selective analogs.

For pyridine derivatives, various QSAR models have been developed to predict their activity against different biological targets. For instance, a catastrophe-QSAR model was developed for pyridinone-type HIV non-nucleoside reverse transcriptase inhibitors, which helped to elucidate the interaction mechanisms. nih.gov Another 2D-QSAR study on 4-phenoxypyridine (B1584201) derivatives as antitumor agents identified key molecular descriptors that correlate with their activity.

While no specific QSAR models for this compound derivatives are readily available in the literature, the principles of QSAR can be applied to this class of compounds. A typical QSAR study would involve synthesizing a library of derivatives with variations at the 3-position and potentially at the 2- and 4-positions. The biological activity of these compounds would be measured, and a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule. Statistical methods would then be used to build a mathematical model that correlates the descriptors with the observed biological activity.

Key steps in developing a predictive QSAR model for this compound derivatives would include:

Data Set Preparation: Synthesis and biological evaluation of a diverse set of derivatives.

Descriptor Calculation: Computation of a wide range of molecular descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build the QSAR model.

Model Validation: Rigorous validation of the model's predictive power using internal and external test sets.

Such a model could then be used to virtually screen new, unsynthesized derivatives to prioritize those with the highest predicted activity for synthesis and testing.

Investigation into Mechanisms of Action

Cellular Pathway Modulation

The biological effects of a drug are ultimately mediated by its ability to modulate specific cellular pathways. Pyridine-based inhibitors have been shown to target a variety of cellular pathways involved in diseases such as cancer and inflammation. nih.govacs.org For example, pyridine-based compounds have been developed as inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation. acs.org Inhibition of PIM-1 by these compounds leads to the induction of apoptosis (programmed cell death) and autophagy in cancer cells. acs.org

Derivatives of this compound have been investigated for their potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune evasion by tumors. By inhibiting IDO, these compounds can enhance the host's immune response against cancer cells. The modulation of the IDO pathway represents a key mechanism of action for these derivatives in the context of cancer immunotherapy.

Further research into the cellular effects of this compound derivatives would likely involve a range of cell-based assays to investigate their impact on:

Cell proliferation and viability

Apoptosis and cell cycle progression

Signal transduction pathways (e.g., kinase signaling cascades)

Gene expression profiles

Interaction with Biomolecular Targets (e.g., DNA, Enzymes)

The primary mechanism of action for most drugs involves direct interaction with a specific biomolecular target, such as an enzyme or a receptor. The pyridine scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site. nih.govacs.org

For this compound, the parent compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO). ajrconline.org IDO is a heme-containing enzyme, and inhibitors often bind to the iron center in the active site. The precise mode of interaction of this compound and its derivatives with IDO would require detailed structural studies, such as X-ray crystallography or molecular modeling.

The aldehyde functionality at the 3-position provides a handle for creating derivatives that can form various types of interactions with the target protein. For example, it can be converted into a Schiff base by reaction with an amino group on the protein, leading to a covalent bond. Alternatively, derivatives with hydrogen bond donors and acceptors can be synthesized to optimize non-covalent interactions within the active site.

A study on substituted pyridines as dopamine transporter (DAT) inhibitors revealed that the substituents on the pyridine ring determine the binding affinity and selectivity for DAT over other monoamine transporters. nih.gov This underscores the importance of the substitution pattern in dictating the interaction with the biomolecular target.

Potential Biomolecular TargetType of InteractionConsequence of InteractionReference
Indoleamine 2,3-dioxygenase (IDO)Inhibition of enzyme activityImmunostimulation, anti-tumor effect ajrconline.org
Protein KinasesInhibition of kinase activityModulation of cell signaling, anti-proliferative effects nih.govacs.org
DNAIntercalation or groove bindingCytotoxicity (less common for this scaffold)

This table outlines potential biomolecular targets and interaction types for derivatives of this compound based on literature for related compounds.

Role of Intramolecular Charge Transfer in Biological Activity

Intramolecular charge transfer (ICT) is a phenomenon that can occur in molecules containing both electron-donating and electron-accepting groups. nih.gov Upon photoexcitation or in a polar environment, an electron can be transferred from the donor to the acceptor part of the molecule, creating a charge-separated state. This process can significantly influence the molecule's photophysical properties and its interactions with its environment, including biological targets.

In pyridine derivatives, the pyridine ring can act as an electron acceptor, especially when substituted with electron-withdrawing groups. nih.gov The presence of both an electron-donating methoxy group and an electron-withdrawing chloro group and carbaldehyde group in this compound suggests that ICT processes could be relevant for this scaffold.

The biological relevance of ICT is an active area of research. It has been proposed that the excited ICT state of a molecule may have a different conformation and dipole moment compared to the ground state, which could lead to a stronger or more specific interaction with a biological target. nih.gov For example, a study on 5-methoxy-2-(2-pyridyl)thiazole derivatives showed that their fluorescence properties, which are governed by ICT, are highly sensitive to the solvent polarity. nih.gov This suggests that the local environment of a protein binding site could influence the ICT state and thus the binding affinity.

Furthermore, photoinduced intermolecular charge transfer has been exploited for the functionalization of pyridines, indicating the accessibility of charge-transfer states in these systems. acs.org While direct evidence linking ICT to the biological activity of this compound derivatives is not yet established, it represents an intriguing aspect of their mechanism of action that warrants further investigation.

Emerging Research Applications and Future Perspectives

4-Chloro-2-methoxypyridine-3-carbaldehyde as a Building Block in Complex Molecule Synthesis

The strategic placement of chloro, methoxy (B1213986), and carbaldehyde groups on the pyridine (B92270) ring makes this compound a highly sought-after precursor in multi-step organic synthesis. These functional groups provide multiple reaction sites for chemists to elaborate upon, leading to the efficient construction of more complex chemical entities.

While direct integration of this compound into the total synthesis of natural products is not yet widely documented in publicly available research, its structural motifs are present in various biologically active natural compounds. The pyridine core is a common feature in many alkaloids and other natural products with medicinal properties. The unique substitution pattern of this carbaldehyde makes it a promising starting material for the synthesis of complex natural product analogues, which can be used to study their biological functions and develop new therapeutic agents. The development of synthetic routes to novel heterocyclic systems often relies on versatile building blocks like this compound. nih.gov

The application of this compound in polymer chemistry and materials science is an emerging area of interest. While specific research detailing its use in these fields is limited, the reactive nature of the aldehyde and the potential for modification of the pyridine ring suggest its utility in creating functional polymers and materials. For instance, the aldehyde group can participate in polymerization reactions or be used to graft the pyridine moiety onto polymer backbones, potentially imparting unique optical, electronic, or thermal properties to the resulting materials. The development of novel materials with tailored properties is an active area of research, and functionalized pyridines are known to be valuable components in this pursuit.

Advanced Pharmaceutical Research Applications

The most significant and well-documented applications of this compound lie within the realm of pharmaceutical research, where it serves as a key intermediate in the development of novel therapeutic agents.

This compound has been identified as a crucial building block in the synthesis of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway. biosynth.comnih.gov IDO1 is a significant target in cancer immunotherapy because its overexpression in tumor cells helps create an immunosuppressive environment, allowing cancer cells to evade the immune system. nih.gov

The general class of substituted chloro- and methoxy-pyridines and related heterocycles has been extensively used in the synthesis of a wide range of biologically active molecules, including anti-inflammatory, analgesic, anticonvulsant, and antiparkinsonian agents. nih.gov This underscores the broad potential of this compound in medicinal chemistry.

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is a rapidly advancing therapeutic modality. sigmaaldrich.comtocris.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. sigmaaldrich.comtocris.com These degraders are modular and are constructed from building blocks that include a ligand for the target protein, a ligand for the E3 ligase, and a linker.

Currently, there is no specific, publicly available research demonstrating the direct use of this compound as a building block in the synthesis of protein degraders. However, given its utility in synthesizing ligands for protein targets like IDO1, it is conceivable that this compound could be incorporated into the design of novel PROTACs targeting such proteins. The aldehyde functionality could be readily modified to attach a linker, making it a potential component for future protein degrader development.

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. A recent study detailed the discovery of a highly selective in vivo chemical probe for investigating the biology of Monocarboxylate transporter 4 (MCT4), a protein implicated in cancer metabolism. researchgate.net This probe features a 4-methoxypyridine-2-carboxylic acid moiety, a structure that could potentially be synthesized from this compound through oxidation of the aldehyde and de-chlorination.

Furthermore, analogues of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine have been synthesized and evaluated as potential positron emission tomography (PET) imaging agents for nicotinic acetylcholine (B1216132) receptors, demonstrating the utility of substituted chloropyridines in creating sophisticated biological research tools. nih.gov Although direct evidence for the use of this compound in creating chemical probes is not yet available, the structural similarities to known probes suggest its potential in this area of research.

Challenges and Opportunities in this compound Research

The intricate structure of this compound, featuring a polysubstituted, electron-deficient pyridine ring, presents both significant hurdles and exciting opportunities for chemical research. Its potential as a versatile building block in medicinal chemistry and materials science is contingent on overcoming inherent challenges in its synthesis, biological application, and the continuous evolution of research methodologies.

Overcoming Synthetic Difficulties

The synthesis of highly substituted pyridines like this compound is a non-trivial task. The electron-deficient nature of the pyridine ring, compounded by the specific arrangement of its substituents, poses considerable challenges to chemists. researchgate.net The introduction of functional groups at specific positions while avoiding unwanted side reactions requires sophisticated synthetic strategies.

Key synthetic challenges include:

Regioselectivity: The functionalization of the pyridine ring at positions remote from the nitrogen atom, such as C3 and C4, is notoriously difficult to control. nih.govnih.gov Traditional electrophilic substitution reactions are often sluggish and require harsh conditions, while C-H functionalization must override the intrinsic reactivity of the C2 and C6 positions. researchgate.netwikipedia.org

Introduction of Electron-Withdrawing Groups: The presence of the chloro and carbaldehyde groups, both electron-withdrawing, can deactivate the ring towards certain reactions, making subsequent functionalization steps challenging. nih.gov

Limited Scope of Classical Methods: Established pyridine syntheses, such as the Hantzsch or Bohlmann-Rahtz methods, are often limited in scope and may not be suitable for creating the specific substitution pattern of this compound without extensive modification. nih.govchemrxiv.org

To address these issues, researchers are exploring innovative synthetic routes. These include the development of novel multi-component reactions, the use of temporary de-aromatization strategies to alter the ring's reactivity, and ring-cleavage methodologies that build the desired pyridine from different heterocyclic precursors. nih.govnih.govuni-muenster.de

Table 1: Modern Synthetic Strategies for Substituted Pyridines and Associated Challenges
Synthetic StrategyDescriptionKey ChallengesReferences
Distal C-H FunctionalizationDirectly introduces functional groups at the C3 or C4 positions of a pre-existing pyridine ring using transition metal catalysts.Achieving high regioselectivity over the more reactive C2/C6 positions; catalyst poisoning by the pyridine nitrogen. nih.gov
De Novo Synthesis (e.g., Cycloaddition)Constructs the pyridine ring from acyclic or non-pyridine precursors, such as through [4+2] cycloadditions involving azadienes.Synthesis and stability of reactive intermediates (e.g., azadienes); limited availability of starting materials. nih.gov
Ring RemodelingTransforms one heterocyclic system (e.g., (aza)indoles) into a substituted pyridine via a ring-cleavage and rearrangement process.Requires specifically functionalized starting heterocycles; reaction conditions can be harsh. nih.gov
Meta-Selective FunctionalizationEmploys temporary de-aromatization to reverse the electronic properties of the pyridine ring, enabling functionalization at the meta-position.Stability of the dearomatized intermediate; re-aromatization conditions. uni-muenster.de

Addressing Selectivity and Off-Target Effects in Biological Systems

When a scaffold like this compound is used to design biologically active molecules, achieving high selectivity for the intended biological target is paramount. Pyridine derivatives are known to exhibit a wide range of biological activities, which underscores the risk of off-target effects if molecules are not designed with precision. researchgate.netnih.gov The specific substitution pattern of a pyridine-based drug candidate profoundly influences its potency and selectivity. nih.gov

Advancements in Computational Chemistry and AI-Driven Drug Design

Computational chemistry and artificial intelligence (AI) are emerging as indispensable tools for accelerating research into complex molecules like this compound. These technologies offer powerful methods to predict molecular properties, simulate interactions with biological targets, and design novel compounds with optimized characteristics, thereby mitigating some of the challenges in synthesis and selectivity. chemignition.comschrodinger.com

Table 2: Applications of Computational and AI Tools in Pyridine-Based Drug Discovery
Tool/TechniqueApplicationPotential Impact on ResearchReferences
Quantitative Structure-Activity Relationship (QSAR)Identifies correlations between the chemical structure of pyridine derivatives and their biological activity.Guides the design of more potent and selective compounds by predicting the activity of virtual molecules. acs.org
Molecular DockingSimulates the binding of a ligand (e.g., a derivative of the title compound) to the active site of a target protein.Predicts binding affinity and orientation, helping to prioritize compounds for synthesis and testing. nih.govnih.gov
Generative AI ModelsDesigns novel molecular structures from scratch that are optimized for specific properties (e.g., target affinity, synthetic accessibility).Expands chemical space and generates innovative pyridine-based drug candidates that might not be conceived through traditional methods. chemignition.commdpi.com
Free Energy Perturbation (FEP)Provides rigorous calculations of the relative binding affinities of a series of similar compounds.Accurately predicts the impact of small structural changes, enabling fine-tuning of lead compounds for improved potency. schrodinger.com

Broader Impact on Chemical Science

The study of this compound and related complex heterocycles extends beyond its direct applications. The challenges posed by its synthesis and functionalization act as a catalyst for innovation, driving progress in fundamental areas of chemical science, including synthetic methodology and catalysis.

Contribution to Heterocyclic Chemistry Methodologies

The demand for efficient access to polysubstituted pyridines, exemplified by this compound, stimulates the development of new synthetic methods that enrich the toolkit of organic chemists. nih.gov As classical methods prove insufficient, researchers are forced to devise more creative and powerful strategies.

Recent breakthroughs in pyridine chemistry, often spurred by the need to access complex substitution patterns, include:

Novel C-H Functionalization: The development of methods for the direct, regioselective functionalization of pyridine C-H bonds, particularly at the challenging meta-position, represents a significant advance in synthetic efficiency. nih.govuni-muenster.de

Multi-Component Reactions: Designing one-pot reactions where multiple starting materials come together to form complex pyridines in a single step offers a highly atom-economical and efficient approach. nih.govnih.gov

Innovative Ring-Closing Strategies: The invention of new cyclization and condensation reactions provides alternative pathways to the pyridine core, often with unique functional group tolerance and regiochemical outcomes. mdpi.com

These new methodologies, developed to solve specific problems, often have broad applicability, enabling the synthesis of a wide array of other important heterocyclic compounds for pharmaceuticals, agrochemicals, and materials science. uni-muenster.de

Influence on Catalyst Development and Reaction Optimization

The synthesis of functionalized pyridines is intrinsically linked to the advancement of catalysis. Many of the key transformations required to build or modify the pyridine ring are reliant on catalysts, and the search for better synthetic routes often leads to the discovery or improvement of catalytic systems.

The pursuit of molecules like this compound influences catalyst development in several ways:

New Transition Metal Catalysts: The need for regioselective C-H functionalization has driven extensive research into palladium, copper, and rhodium catalysis, leading to new ligands and catalyst systems that can control reactivity and overcome the coordinating nature of the pyridine nitrogen. nih.gov

Organocatalysis: Photochemical methods using organic catalysts like dithiophosphoric acid have emerged as a novel strategy for the radical functionalization of pyridines. acs.org

Reaction Optimization: The synthesis of complex targets necessitates meticulous optimization of reaction conditions. This includes screening for more effective and greener solvents, identifying optimal temperatures, and assessing a wide range of Lewis acid catalysts to improve yield and purity, as seen in studies using gallium catalysts for pyridine synthesis. researchgate.net

Furthermore, some pyridine derivatives, such as terpyridines, are themselves important ligands in coordination chemistry and catalysis, creating a synergistic cycle where the synthesis of pyridines contributes to the development of new catalysts. mdpi.com

Implications for Sustainable and Green Chemical Processes

The development of sustainable and environmentally friendly chemical processes is a major focus of modern chemistry. The synthesis of this compound and its derivatives can be evaluated through the lens of green chemistry principles.

The Vilsmeier-Haack reaction, a common method for its synthesis, traditionally uses stoichiometric amounts of phosphorus oxychloride, which can generate significant waste. researchgate.net Research into greener alternatives for formylation reactions is ongoing. Furthermore, the Vilsmeier-Haack reaction can pose thermal hazards, and careful process control is necessary to prevent runaway reactions. mt.comresearchgate.net

Future research could focus on developing catalytic and more atom-economical methods for the synthesis of this compound. For example, transition-metal-free methods for the synthesis of substituted pyridines from readily available starting materials are being explored. rsc.org Multicomponent reactions, which allow for the construction of complex molecules in a single step with high atom economy, represent another promising green synthetic strategy. nih.gov The use of microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption. nih.gov By adopting these greener approaches, the environmental impact of producing this valuable chemical intermediate can be significantly reduced.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-Chloro-2-methoxypyridine-3-carbaldehyde, and how can reaction conditions be optimized for higher yield?

Methodological Answer: A modified procedure using phosphorus pentachloride (PCl₅) as a chlorinating agent can be adapted for synthesizing pyridine carbaldehyde derivatives. For example, in analogous compounds like 2-chloroquinoline-3-carbaldehydes, PCl₅ facilitates aldehyde group formation under controlled anhydrous conditions . Additionally, condensation reactions involving pyridine derivatives (e.g., 4-chlorobenzaldehyde with aminopyridines) followed by cyclization and oxidation steps are viable. Catalysts such as palladium or copper in solvents like DMF or toluene can enhance efficiency . Optimization involves adjusting stoichiometry, temperature (typically 80–120°C), and reaction time (12–24 hours), monitored via TLC or HPLC.

Q. Q2. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies characteristic peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm, methoxy group at δ 3.8–4.0 ppm).
  • Infrared Spectroscopy (IR): Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) are key markers.
  • Single-Crystal X-ray Diffraction (SCXRD): For unambiguous confirmation, grow crystals in dichloromethane/hexane and analyze using SCXRD, as demonstrated for structurally related pyridine carbaldehydes .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

Methodological Answer: Byproducts often arise from competing reactions, such as over-chlorination or oxidation of the aldehyde group. For example, phosphorus pentachloride (PCl₅) may over-chlorinate the pyridine ring if stoichiometry is not tightly controlled . To mitigate this, use substoichiometric PCl₅ (0.8–1.2 equivalents) and monitor reaction progress. LC-MS or GC-MS can identify byproducts like 4,6-dichloro derivatives or oxidized acids. Computational studies (DFT) may further elucidate reaction pathways and transition states.

Q. Q4. How can this compound serve as a precursor for bioactive heterocycles, and what functionalization strategies are most effective?

Methodological Answer: The aldehyde group enables diverse functionalization:

  • Schiff Base Formation: React with primary amines (e.g., aniline) to form imines, useful in metal coordination complexes .
  • Cyclization: Use Huisgen cycloaddition or palladium-catalyzed cross-coupling to synthesize fused heterocycles (e.g., oxazoles or pyrazoles) .
  • Reduction: Convert the aldehyde to a hydroxymethyl group (NaBH₄) for prodrug applications.

Q. Q5. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or IR data often stem from solvent effects, impurities, or tautomerism. For example, aldehyde tautomerization in polar solvents (DMSO-d₆ vs. CDCl₃) can shift proton signals. To resolve:

Reproduce Conditions: Match solvent, temperature, and concentration to literature methods.

High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion integrity.

Comparative Analysis: Cross-reference with structurally validated analogs, such as 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde .

Q. Q6. What stability challenges does this compound present under varying storage conditions, and how can degradation pathways be analyzed?

Methodological Answer: The compound is sensitive to light, moisture, and oxygen, leading to aldehyde oxidation or hydrolysis. Stability studies should include:

  • Accelerated Degradation Testing: Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC.
  • Mass Spectrometry: Identify degradation products (e.g., carboxylic acids from oxidation).
  • Storage Recommendations: Store under inert gas (N₂/Ar) at –20°C in amber vials with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.